![molecular formula C9H12F2O4 B573558 Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate CAS No. 176969-33-8](/img/structure/B573558.png)
Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Overview
Description
Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, commonly referred to as ethyl 2E-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate, is a synthetic organic compound used as a reagent in organic synthesis and as a starting material in the production of pharmaceuticals. It is a colorless liquid with a melting point of -12.3 °C and a boiling point of 103 °C. Ethyl 2E-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals.
Scientific Research Applications
Ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate is used as a reagent in organic synthesis and as a starting material in the production of pharmaceuticals. It has been used in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of pharmaceutical intermediates, such as ethyl 4-chloro-2-fluoro-3-oxobutanoate, which is used in the production of certain antibiotics. In addition, ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate has also been used in the synthesis of a variety of other pharmaceuticals, such as anticonvulsants, anticoagulants, and anti-inflammatory agents.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit bacterial dna-gyrase, leading to a high level of antibacterial activity
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways influenced by this compound.
Pharmacokinetics
Similar compounds have been reported to exhibit good drug-like properties without toxicity . Further pharmacokinetic studies are needed to determine the bioavailability and other ADME properties of this compound.
Result of Action
Similar compounds have been reported to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate in laboratory experiments include its low cost, its availability, and its ease of use. It can be used in a variety of organic synthesis reactions, and it is relatively stable and non-toxic. The main limitation of using ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate in laboratory experiments is that it is a relatively new compound, and its effects are not yet fully understood.
Future Directions
The future directions for research on ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate include further studies on its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals, and its potential uses in other areas of organic synthesis. Additionally, further research should be conducted on the safety and efficacy of using ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate in laboratory experiments. Finally, further studies should be conducted to explore the potential uses of ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-
Synthesis Methods
Ethyl Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate-2-ethoxymethylidene-4,4-difluoro-3-oxobutanoate can be prepared by the reaction of ethyl difluoromethyl ketone with ethyl chloroformate in anhydrous toluene, followed by hydrolysis with aqueous sodium hydroxide. The reaction is carried out in an inert atmosphere at a temperature of 0-10 °C. The product is then purified by distillation or crystallization.
properties
IUPAC Name |
ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPGBVZKTVEIS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C(F)F)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672882 | |
Record name | Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
176969-33-8 | |
Record name | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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